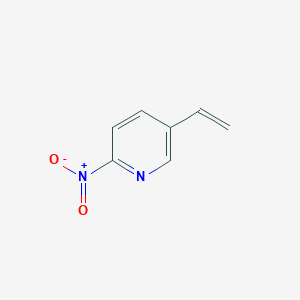
5-Ethenyl-2-nitropyridine
説明
Synthesis Analysis
The synthesis of substituted pyridines can be achieved through various methods. For instance, the substitution reactions of 5-nitropyridine-2-sulfonic acid and its potassium salt have been used to obtain a range of 2-substituted-5-nitropyridines with high yields . Multicomponent reactions have also been employed to synthesize unsymmetrical 5-nitropyridines, which are more efficient and adhere to the principles of green chemistry . These methods could potentially be adapted for the synthesis of 5-ethenyl-2-nitropyridine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of substituted pyridines has been extensively studied using various spectroscopic methods and quantum chemical calculations. For example, the dimeric structure and hydrogen bonds in 2-N-ethylamino-5-methyl-4-nitropyridine have been analyzed using X-ray diffraction (XRD), infrared (IR), Raman spectroscopy, and density functional theory (DFT) calculations . Similarly, the crystal engineering of noncentrosymmetric structures based on 2-amino-5-nitropyridine has been explored, which could provide insights into the molecular arrangement of 5-ethenyl-2-nitropyridine in the solid state .
Chemical Reactions Analysis
The reactivity of substituted pyridines is influenced by the presence and position of functional groups on the pyridine ring. For instance, the introduction of the 5-nitro-2-pyridinesulfenyl group has been used for the heterodimerization of cysteine-containing peptides . The chemical behavior of 5-ethenyl-2-nitropyridine would likely be affected by the electron-withdrawing nitro group and the electron-donating ethenyl group, which could facilitate various nucleophilic and electrophilic reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of substituted pyridines are determined by their molecular structure and functional groups. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine have provided detailed information on vibrational characteristics, intramolecular charge transfer, and electronic properties . These properties are crucial for understanding the behavior of 5-ethenyl-2-nitropyridine in different environments and its potential applications in various fields.
科学的研究の応用
1. Antitumor Properties and Structure-Activity Relationships
5-Ethenyl-2-nitropyridine derivatives exhibit antitumor activity, with specific compounds showing promise as antimitotic agents. Structural variations, such as replacing the oxime moiety with keto or alcohol groups, or altering the side chain, significantly influence biological activity. The study suggests these compounds’ potential in antitumor drug development (Temple et al., 1992).
2. Synthesis and Electrochemistry in Antimicrobial Applications
Compounds derived from 5-Ethenyl-2-nitropyridine, specifically 2-ethenyl and 2-ethanyl 5-nitroimidazole derivatives, have been synthesized and evaluated for their antimicrobial properties, particularly against Giardia lamblia. The study highlights the importance of the structure-activity relationship in enhancing antimicrobial effectiveness and overcoming drug resistance (Valdez et al., 2009).
3. Synthesis of Potential Anticancer Agents
5-Ethenyl-2-nitropyridine derivatives have been utilized in the synthesis of compounds with potential anticancer properties. The study explores various synthetic pathways and evaluates the effects of these compounds on cell proliferation and survival in cancer models (Temple et al., 1983).
Chemical Synthesis and Material Applications
4. Novel Heteroisoindoles Synthesis
The compound has been used in the synthesis of novel heteroisoindoles, showcasing its utility in creating complex chemical structures. The research demonstrates the versatility of 5-Ethenyl-2-nitropyridine derivatives in synthetic chemistry (Ono et al., 2002).
5. Unsymmetrical Derivatives of 5-Nitropyridines
A multicomponent synthesis approach has been employed to create unsymmetrical derivatives of 5-nitropyridines, indicating the compound’s role in facilitating complex chemical reactions and producing novel chemical entities (Turgunalieva et al., 2023).
6. Programmable Molecular Diode
5-Ethenyl-2-nitropyridine has been used in the development of a programmable molecular diode, showcasing its potential in molecular electronics. The molecule exhibits charge-induced conformational changes and rectifying behavior, indicating its utility in nanotechnology and electronic device fabrication (Derosa et al., 2003).
7. Synthesis of Glycoconjugates
The compound has been involved in the synthesis of (5-nitro-2-pyridyl) 2-deoxy-1-thioglycosides, which are used in creating uridine derivatives with potential as glycosyltransferases inhibitors. This highlights its role in the synthesis of biologically active compounds (Komor et al., 2012).
8. Fluorescent Probes for Metal Ion Detection
5-Ethenyl-2-nitropyridine-based compounds have been synthesized and evaluated as fluorescent probes for detecting metal ions in aqueous media, indicating the compound’s potential in environmental monitoring and biological applications (Singh et al., 2020).
9. Molecular Electronic Device
The compound has been used in a molecular electronic device, demonstrating its potential in the field of molecular electronics. The device exhibited significant on-off peak-to-valley ratios and negative differential resistance, showcasing the compound’s utility in advanced electronic applications (Chen et al., 1999).
Safety And Hazards
5-Ethenyl-2-nitropyridine is classified under the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
将来の方向性
The synthesis of unsymmetrical 5-nitro-6-phenylpyridines via the formation of 1,4-dihydropyridine intermediates under the conditions of multicomponent reaction significantly shortened the overall reaction time, decreased the number of steps, and improved the yield . This topic is aligned with the overall concept of green chemistry as one of the promising future directions in advanced chemical research .
特性
IUPAC Name |
5-ethenyl-2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-2-6-3-4-7(8-5-6)9(10)11/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCBXYKWOQWDLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559664 | |
| Record name | 5-Ethenyl-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethenyl-2-nitropyridine | |
CAS RN |
125889-39-6 | |
| Record name | 5-Ethenyl-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethenyl-2-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




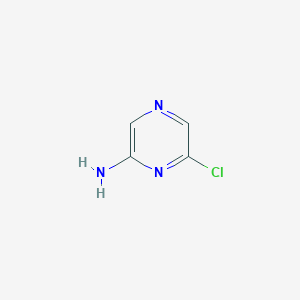
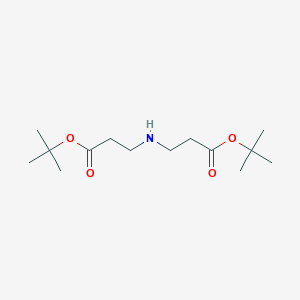


![(2E,4E,6E)-7-cyclohexyl-N-[5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide](/img/structure/B134923.png)
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride](/img/structure/B134929.png)

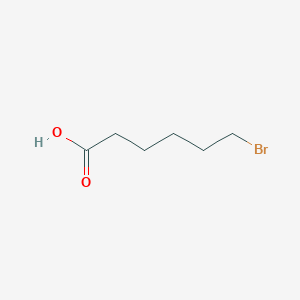
![(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde](/img/structure/B134932.png)
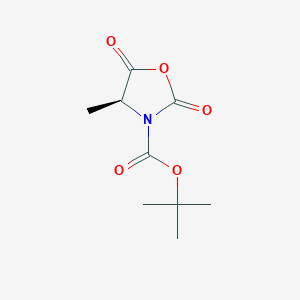
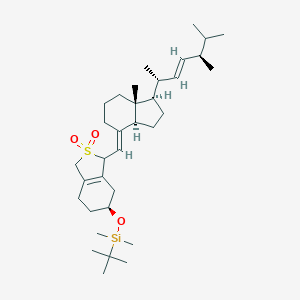
![4-[(3-Hydroxypropyl)amino]benzoic acid](/img/structure/B134939.png)
![2-(2-Chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B134942.png)